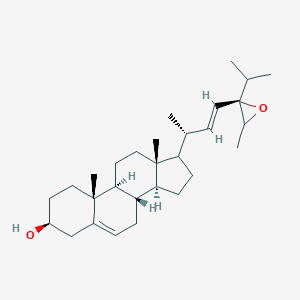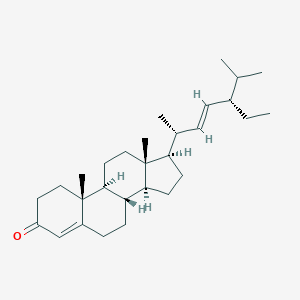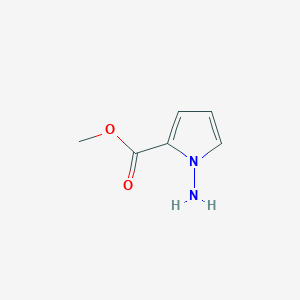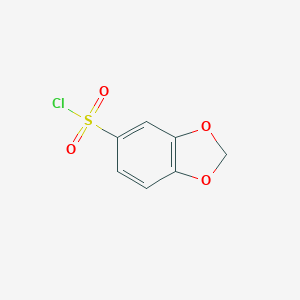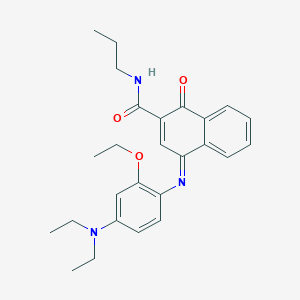
4-((4-(Diethylamino)-2-ethoxyphenyl)imino)-1,4-dihydro-1-oxo-N-propyl-2-naphthalenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-(Diethylamino)-2-ethoxyphenyl)imino)-1,4-dihydro-1-oxo-N-propyl-2-naphthalenecarboxamide, commonly known as DEPN, is a chemical compound that has gained significant attention in scientific research. DEPN is a naphthalene-based compound that has shown potential as a therapeutic agent in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of DEPN is not fully understood. However, studies have shown that DEPN acts on various cellular pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. DEPN also inhibits the activity of HDAC enzymes, which play a role in gene expression.
Efectos Bioquímicos Y Fisiológicos
DEPN has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. DEPN also reduces the levels of amyloid-beta protein, which is implicated in Alzheimer's disease. Additionally, DEPN has been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of DEPN is its ability to selectively target cancer cells, while leaving normal cells unharmed. Additionally, DEPN has been shown to have low toxicity in animal studies. However, one limitation of DEPN is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on DEPN. One area of interest is its potential use in combination with other drugs for the treatment of cancer. DEPN has also shown potential as a therapeutic agent in the treatment of neurodegenerative diseases, and further research is needed to explore this potential. Additionally, the development of more efficient synthesis methods for DEPN could facilitate its use in future research.
Métodos De Síntesis
The synthesis of DEPN involves the reaction of 4-(diethylamino)-2-ethoxybenzaldehyde with 1,4-dihydro-1-oxo-2-naphthalenecarboxylic acid, followed by the addition of propylamine. The resulting product is DEPN, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
DEPN has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. DEPN has also been studied for its potential use as an anti-inflammatory and analgesic agent.
Propiedades
Número CAS |
121487-83-0 |
|---|---|
Nombre del producto |
4-((4-(Diethylamino)-2-ethoxyphenyl)imino)-1,4-dihydro-1-oxo-N-propyl-2-naphthalenecarboxamide |
Fórmula molecular |
C26H31N3O3 |
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
4-[4-(diethylamino)-2-ethoxyphenyl]imino-1-oxo-N-propylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C26H31N3O3/c1-5-15-27-26(31)21-17-23(19-11-9-10-12-20(19)25(21)30)28-22-14-13-18(29(6-2)7-3)16-24(22)32-8-4/h9-14,16-17H,5-8,15H2,1-4H3,(H,27,31) |
Clave InChI |
MHSZVBOHIAAPSZ-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC(=NC2=C(C=C(C=C2)N(CC)CC)OCC)C3=CC=CC=C3C1=O |
SMILES canónico |
CCCNC(=O)C1=CC(=NC2=C(C=C(C=C2)N(CC)CC)OCC)C3=CC=CC=C3C1=O |
Otros números CAS |
121487-83-0 |
Sinónimos |
4-((4-(diethylamino)-2-ethoxyphenyl)imino)-1,4-dihydro-1-oxo-N-propyl-2-naphthalenecarboxamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B56663.png)
![1-[(1H-Indole-3-yl)acetyl]-1H-benzotriazole](/img/structure/B56666.png)


